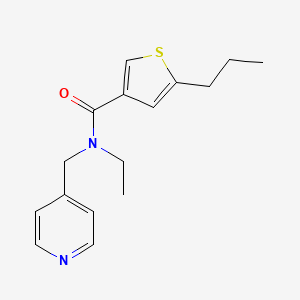
5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione, also known as PBIT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including medicine, biology, and chemistry.
作用機序
The mechanism of action of 5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. This complex is thought to be responsible for the fluorescent signal emitted by this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been found to be non-toxic to cells at concentrations up to 100 μM. This suggests that this compound may be a safe compound to use in biological experiments.
実験室実験の利点と制限
One of the main advantages of using 5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione in lab experiments is its selectivity for certain metal ions. This makes it useful in the detection of these ions in biological samples. However, this compound has some limitations, including its relatively low yield in synthesis and its limited solubility in aqueous solutions.
将来の方向性
There are many potential future directions for research involving 5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to selectively detect other metal ions or to have other useful properties. Another area of interest is the use of this compound in the development of new drugs or therapies for diseases that are associated with metal ion imbalances. Overall, this compound has the potential to be a valuable tool in scientific research for years to come.
合成法
The synthesis of 5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione involves the reaction of 2-fluorobenzylamine and 4-biphenylcarboxaldehyde in the presence of ammonium acetate and acetic acid. This reaction results in the formation of this compound as a white solid. The yield of this reaction is typically around 60%.
科学的研究の応用
5-(4-biphenylylmethylene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal when exposed to light. This property makes this compound useful in the detection of these metal ions in biological samples.
特性
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-9-5-4-8-19(20)15-26-22(27)21(25-23(26)28)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2,(H,25,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABSZMWPOAWPQ-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-5-[2-(2-furyl)pyrimidin-4-yl]benzoic acid](/img/structure/B5438704.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5438715.png)
![2-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrrolidine-1-carboxamide](/img/structure/B5438716.png)
![(3aR*,6aS*)-2-allyl-5-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438728.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(1,3-oxazol-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5438743.png)
![4-{5-[(mesitylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5438755.png)
![4-[3-(4-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5438772.png)
![4-benzyl-3-ethyl-1-[3-(1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5438777.png)
![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![3-(allylthio)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5438806.png)
![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)
![6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5438815.png)